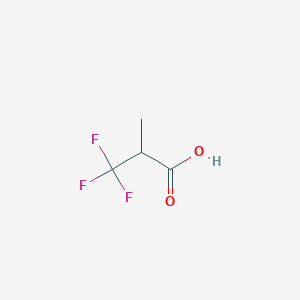

3,3,3-Trifluoro-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOGDQIDOONUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462184 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-97-5 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid, with the CAS number 381-97-5 , is a fluorinated carboxylic acid that has garnered significant interest in the field of medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group (CF3) at the 3-position profoundly influences the molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, reactivity, and its burgeoning role as a critical building block in the development of novel therapeutics.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence intermolecular interactions, making it a valuable moiety in the design of enzyme inhibitors and other bioactive compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 381-97-5 | [1] |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 67 °C at 25 Torr | [1] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| LogP (Predicted) | 1.269 | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis of this compound

While various methods for the synthesis of α-trifluoromethyl carboxylic acids have been explored, a common and adaptable approach involves a modification of the malonic ester synthesis. This method provides a versatile route to substituted carboxylic acids.

Experimental Protocol: Modified Malonic Ester Synthesis

This protocol outlines a representative synthesis of this compound.

Step 1: Enolate Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

Step 2: Alkylation

-

To the solution of the malonate enolate, add methyl iodide (1.0 equivalent) dropwise.

-

After the addition, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Introduction of the Trifluoromethyl Group This step represents a conceptual adaptation, as direct trifluoromethylation of the methylated malonic ester can be challenging. A more practical industrial approach might involve starting with a trifluoromethylated building block. A plausible laboratory-scale approach could involve a Ruppert-Prakash type reagent for trifluoromethylation of an appropriate precursor. For the purpose of this guide, we will represent this as a direct trifluoromethylation step for conceptual clarity.

-

Cool the reaction mixture containing the diethyl 2-methylmalonate in an appropriate solvent (e.g., THF) to -78°C.

-

Slowly add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) with a suitable initiator (e.g., a fluoride source like TBAF), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Decarboxylation

-

To the reaction mixture, add an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to hydrolyze the ester groups and induce decarboxylation.

-

Monitor the reaction for the cessation of CO2 evolution.

-

Cool the reaction mixture to room temperature.

Step 5: Work-up and Purification

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound via a modified malonic ester synthesis.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the strong electron-withdrawing effect of the trifluoromethyl group.

-

Acidity: The trifluoromethyl group significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, propanoic acid.[4] This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion.

-

Esterification and Amidation: The carboxylic acid group readily undergoes standard transformations such as esterification with alcohols in the presence of an acid catalyst and amidation with amines, often facilitated by coupling agents. These reactions are fundamental to its use as a building block in more complex molecules.

-

Alpha-Proton Chemistry: The proton on the carbon adjacent to the carboxylic acid is acidic and can be removed by a strong base, allowing for further functionalization at this position. However, the presence of the adjacent trifluoromethyl group can influence the stereochemical outcome of such reactions.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can impart desirable properties to drug candidates, including:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: The lipophilicity and unique electronic properties of the trifluoromethyl group can lead to improved interactions with biological targets.

-

Modulation of Physicochemical Properties: The introduction of a trifluoromethyl group can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

A notable application of a closely related derivative, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, is in the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDHK) .[5][6] PDHK is an enzyme that plays a crucial role in regulating glucose metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). Inhibition of PDHK can restore PDC activity, promoting glucose oxidation. This mechanism is of therapeutic interest for conditions such as diabetes, heart disease, and certain cancers.

Amide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been shown to be potent inhibitors of PDHK.[5][6] The trifluoromethyl group is often crucial for the inhibitory activity of these compounds.

Caption: The role of Pyruvate Dehydrogenase Kinase (PDHK) in glucose metabolism and its inhibition by derivatives of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be stored in a well-ventilated place, with the container tightly closed, at a temperature between 2-8°C.[1]

Conclusion

This compound is a valuable fluorinated building block with a unique combination of properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control, provides access to a versatile scaffold for the development of novel molecules. The applications of this compound and its derivatives in drug discovery, particularly in the design of enzyme inhibitors, highlight its importance to the pharmaceutical industry. As the demand for more effective and metabolically robust drugs continues to grow, the strategic incorporation of fluorinated building blocks like this compound will undoubtedly play an increasingly significant role in the future of medicinal chemistry.

References

- 1. This compound|lookchem [lookchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: A Trifluoromethylated Building Block in Modern Chemistry

Executive Summary: This guide provides an in-depth analysis of 3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5), a fluorinated carboxylic acid of significant interest to researchers and professionals in drug development and materials science. The incorporation of a trifluoromethyl (-CF3) group imparts unique physicochemical properties that are highly sought after in the design of advanced molecules. This document details the compound's chemical structure, physicochemical properties, potential synthetic pathways, applications in medicinal chemistry, and essential safety and handling protocols. By synthesizing technical data with mechanistic insights, this guide serves as a comprehensive resource for leveraging this valuable chemical building block.

The Strategic Importance of Trifluoromethylated Compounds in Drug Discovery

The introduction of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. The -CF3 group is not merely a bioisostere of a methyl group but a powerful modulator of a molecule's biological and physical properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.

Key advantages conferred by the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body.

-

Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]

-

Modulation of Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and thereby influencing receptor binding and solubility.[2]

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent interactions with protein targets through favorable electrostatic or hydrophobic contacts.

Building blocks like this compound are therefore not just reagents, but strategic tools for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Core Compound Profile: this compound

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound

-

CAS Number: 381-97-5

-

Molecular Formula: C₄H₅F₃O₂[1]

-

Synonyms: 3,3,3-Trifluoro-2-methylpropionic acid

The structure consists of a propanoic acid backbone with a methyl group at the α-carbon (C2) and a trifluoromethyl group also at the C2 position.

2D Chemical Structure:

Physicochemical Properties

The properties of this compound are dominated by the interplay between the hydrophilic carboxylic acid group and the lipophilic, strongly electron-withdrawing trifluoromethyl group.

| Property | Value | Source |

| Molecular Weight | 142.08 g/mol | |

| Physical Form | Clear liquid | [1] |

| Purity | ≥97% | [1] |

| Boiling Point | 67 °C (at 25 Torr) | |

| InChI Key | DQOGDQIDOONUSK-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C(=O)O)C(F)(F)F |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a logical and effective synthetic strategy can be devised from fundamental organic chemistry principles. A common approach for creating α-trifluoromethyl carboxylic acids involves the use of Ruppert's reagent (TMSCF₃) or related trifluoromethylating agents on a suitable precursor.

Proposed Synthetic Workflow: Trifluoromethylation of an Enolate

A plausible route begins with a simple propanoic acid derivative, such as methyl propanoate. The causality behind this choice is the ready availability of the starting material and the well-established chemistry of enolate formation.

Step-by-step Methodology:

-

Enolate Formation: Methyl 2-methylpropanoate is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The low temperature is critical to ensure kinetic control and prevent side reactions. LDA is chosen for its efficacy in quantitatively deprotonating the α-carbon.

-

Electrophilic Trifluoromethylation: An electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is added to the enolate solution. This reagent provides an electrophilic "CF₃⁺" source that reacts with the nucleophilic enolate. This choice is superior to older, more hazardous methods and offers high functional group tolerance.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting ester, methyl 3,3,3-trifluoro-2-methylpropanoate, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified via column chromatography.

-

Saponification: The purified ester is hydrolyzed to the target carboxylic acid using a base like sodium hydroxide (NaOH) in a water/methanol mixture, followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate salt.

This multi-step process is a self-validating system, where the purity of the intermediate ester can be confirmed by NMR and mass spectrometry before proceeding to the final hydrolysis, ensuring a high-quality final product.

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile building block. The carboxylic acid moiety serves as a synthetic handle for elaboration into a wide array of functional groups, most commonly amides and esters, for incorporation into larger, biologically active molecules.

Case Study: The Hydroxylated Analogue in Drug Development

While direct applications of the title compound are proprietary or less documented, its close analogue, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid , provides a powerful case study. This related molecule is a crucial intermediate in the synthesis of therapeutic amides and enzyme inhibitors.[3][4][5] For instance, derivatives have been explored as inhibitors for pyruvate dehydrogenase kinase, an enzyme involved in cellular metabolism, and as agents to reverse multidrug resistance in cancer cells.[4] This demonstrates the profound impact that this specific trifluoromethylated scaffold can have on biological activity.

The logical framework for its application follows a clear path: the unique stereoelectronic properties conferred by the trifluoromethyl group are installed early via the building block, guiding the subsequent drug discovery and optimization process.

Caption: Logical workflow for applying the building block in drug design.

Safety, Handling, and Storage

As a fluorinated carboxylic acid, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Handling Procedures: Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture ingress.

-

Recommended storage temperature is 2-8°C.

Conclusion

This compound represents a valuable and strategic building block for chemists in the pharmaceutical and material science industries. Its defining feature—the trifluoromethyl group—provides a reliable method for instilling desirable properties such as metabolic stability and enhanced lipophilicity into target molecules. While detailed synthetic literature for this specific compound is sparse, its preparation is achievable through established modern organic methodologies. Understanding its properties, potential applications, and safe handling protocols enables researchers to effectively harness its potential in the creation of next-generation chemical entities.

References

- 1. CAS 381-97-5: Propanoic acid, 3,3,3-trifluoro-2-methyl- [cymitquimica.com]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 4. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]

- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

A Spectroscopic Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3,3,3-trifluoro-2-methylpropanoic acid (TFMPA), a valuable fluorinated building block in pharmaceutical and materials science. In the absence of a complete set of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies alongside established principles of spectroscopic interpretation to offer a detailed examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering them the foundational spectroscopic knowledge required for the confident identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Fluorinated Propanoic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. This compound (CAS 381-97-5) is a prime example of a versatile fluorinated building block. Its trifluoromethyl group and chiral center make it an attractive synthon for creating complex molecular architectures with tailored properties.

A thorough understanding of the spectroscopic signature of TFMPA is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive window into the molecular structure, enabling unambiguous identification, purity assessment, and elucidation of its chemical environment. This guide provides a detailed walkthrough of the expected spectroscopic data for TFMPA, grounded in theoretical principles and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For TFMPA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution NMR spectra of TFMPA.

Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for TFMPA due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal.[1] For experiments where proton exchange with the carboxylic acid is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[1]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

-

-

Instrument Parameters:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required. Proton-decoupled experiments (e.g., using a zgpg30 pulse sequence) are standard to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique. A simple one-pulse experiment is usually sufficient. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or CFCl₃.[2]

-

¹H NMR Spectroscopy: Proton Environments and Coupling

The proton NMR spectrum of TFMPA is expected to be relatively simple, revealing three distinct proton environments.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |

| 2 | ~3.0-3.5 | Quartet | 1H | -CH- |

| 3 | ~1.4 | Doublet | 3H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.

-

Methine Proton (-CH-): The proton on the chiral center is coupled to the three protons of the methyl group, resulting in a quartet. The electron-withdrawing effect of the trifluoromethyl and carboxylic acid groups shifts this signal downfield.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are coupled to the single methine proton, giving rise to a doublet.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of TFMPA will display four distinct signals, corresponding to each of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~175-180 | -COOH |

| 2 | ~125 (quartet, ¹JCF ≈ 280-290 Hz) | -CF₃ |

| 3 | ~40-45 (quartet, ²JCF ≈ 30-35 Hz) | -CH- |

| 4 | ~10-15 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant is characteristic of a direct C-F bond.

-

Methine Carbon (-CH-): This carbon is also coupled to the three fluorine atoms of the CF₃ group, but through two bonds. This will result in a quartet with a smaller coupling constant.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing at the highest field.

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds, offering high sensitivity and a wide chemical shift range.

Predicted ¹⁹F NMR Data:

| Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Assignment |

| 1 | ~-70 to -75 | Doublet | -CF₃ |

Interpretation:

-

The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. This signal will be split into a doublet due to three-bond coupling with the methine proton (-CH-). The chemical shift is in the typical range for a CF₃ group adjacent to a stereocenter.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation

For a liquid sample like TFMPA, the following methods are suitable for obtaining an IR spectrum.

Methodology:

-

Neat Liquid (Thin Film):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

-

Gently press the plates together to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal. This method is often simpler and requires minimal sample preparation.

-

Interpreting the IR Spectrum of TFMPA

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1100-1300 | Very Strong | C-F stretch | Trifluoromethyl |

| ~2950 | Medium | C-H stretch | Methyl/Methine |

| ~1450 | Medium | C-H bend | Methyl/Methine |

| ~950 | Broad | O-H bend | Carboxylic Acid |

Interpretation:

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the high-frequency region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[4]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more very strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretches and Bends: Weaker to medium intensity bands corresponding to the stretching and bending vibrations of the methyl and methine C-H bonds will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules like TFMPA.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Fragmentation Pattern and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - OH]⁺ |

| 97 | [M - COOH]⁺ |

| 73 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of TFMPA under EI conditions is expected to proceed through several key pathways.

References

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid is a valuable fluorinated building block in organic synthesis, particularly relevant in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a detailed exploration of the viable synthetic pathways to this important compound, focusing on the underlying chemical principles and providing practical experimental guidance.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves disconnecting the carboxylic acid functionality. This retrosynthetic analysis points to two primary precursor types: an ester that can be hydrolyzed or a primary alcohol that can be oxidized.

Navigating the Synthesis Landscape: A Technical Safety Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Nature of a Fluorinated Building Block

3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a valuable fluorinated building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this reagent a key component in the synthesis of novel therapeutic agents and advanced materials. However, the very electronic properties that make this compound so useful also contribute to its hazardous nature. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more causal understanding of the risks associated with this compound and to outline field-proven protocols for its safe handling and use. Our focus is on empowering researchers to not only follow safety procedures but to comprehend the chemical principles that underpin them.

The Chemical Profile and Inherent Hazards of this compound

The structure of this compound, with its electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid moiety, dictates its reactivity and hazard profile. This structural feature significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, propanoic acid.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 381-97-5 | [1][2][3] |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 67 °C @ 25 Torr | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

GHS Hazard Classification and the "Why" Behind the Warning

This compound is classified under GHS with the following hazard statements: H302, H315, H320, H335. Let's delve into the chemical reasoning for these classifications.

-

H315 - Causes skin irritation / H320 - Causes eye irritation: As a moderately strong carboxylic acid, it can disrupt the lipid bilayers of cell membranes, leading to irritation and potential chemical burns upon prolonged contact with skin or eyes.

-

H335 - May cause respiratory irritation: The vapor of this compound, especially if heated, can irritate the mucous membranes of the respiratory tract.

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).

Caption: GHS Hazard Profile for this compound.

Experimental Protocols for Safe Handling and Mitigation

A proactive approach to safety is paramount when working with fluorinated carboxylic acids. The following protocols are designed to be self-validating systems for risk minimization.

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is the first line of defense. The following workflow should be followed before entering the laboratory to handle this compound.

Caption: Mandatory PPE workflow before handling the reagent.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Have an emergency eyewash station and safety shower readily accessible and tested.

-

Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) and absorbent material.

-

-

Dispensing:

-

When transferring the liquid, use a glass syringe or a pipette with a compatible bulb. Avoid pouring directly from the bottle to minimize splashing.

-

Work in a clutter-free area of the fume hood to contain any potential spills.

-

-

Reaction Quenching and Workup:

-

Be mindful that quenching reactions involving this acid can be exothermic. Add quenching agents slowly and with adequate cooling.

-

Aqueous workups will result in the formation of trifluoro-2-methylpropanoate salts. The environmental persistence of fluorinated compounds necessitates that all aqueous waste be collected and disposed of as hazardous waste.

-

Emergency Response: A Self-Validating System

In the event of an accidental release or exposure, a systematic and rehearsed response is critical.

Spill Response Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

-

Contain and Neutralize:

-

For small spills, wear appropriate PPE and contain the liquid with an inert absorbent material (e.g., vermiculite, sand).

-

Slowly apply a neutralizing agent like sodium bicarbonate over the spill area, avoiding excessive effervescence.

-

-

Clean-up and Dispose:

-

Once neutralized, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Exposure Response Protocol

Caption: First aid response workflow for exposure incidents.

Toxicological and Environmental Considerations: A Look Beyond the Bench

While acute toxicity data for this compound is limited, the broader class of short-chain per- and polyfluoroalkyl substances (PFAS) to which it belongs is under intense scrutiny for its environmental persistence.

Reactivity and Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and highly toxic hydrogen fluoride (HF) gas.[4]

Environmental Fate

Short-chain PFAS like this compound are characterized by high mobility in soil and water and are extremely persistent.[5] They do not readily undergo abiotic or biotic degradation under typical environmental conditions.[5] This persistence means that all waste streams containing this compound must be treated as hazardous to prevent long-term environmental contamination.

Conclusion: A Commitment to Informed Safety

This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges not just on adherence to rules, but on a comprehensive understanding of its chemical nature. By recognizing the influence of its trifluoromethyl group on its acidity, reactivity, and environmental persistence, researchers can adopt a proactive and informed approach to safety. This guide serves as a foundational resource for building a robust safety culture around the use of this and other valuable fluorinated reagents.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 3,3,3-Trifluoro-2-methylpropanoic Acid

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a fluorinated carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the propanoic acid scaffold imparts unique electronic and lipophilic properties. This modification can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, making it a valuable building block in drug design.

This guide provides a comprehensive overview of the core physicochemical properties and solubility profile of this compound. It is intended for researchers, chemists, and formulation scientists who require a deep technical understanding of this compound for application in discovery and development workflows. We will delve into its structural attributes, detail its key physical parameters, and provide a field-proven experimental protocol for accurately determining its thermodynamic solubility.

Molecular and Physicochemical Profile

The defining features of this compound are its carboxylic acid group, which acts as a hydrogen bond donor, and the highly electronegative trifluoromethyl group. The CF3 group's strong electron-withdrawing nature increases the acidity of the carboxylic proton, a factor that significantly influences its solubility in aqueous media of varying pH.

Key Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in both reaction and formulation environments.

| Property | Value | Source(s) |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 67 °C at 25 Torr | [1] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| LogP (Predicted) | 1.27 | [1] |

| CAS Number | 381-97-5 | [2] |

Solubility Profile

A compound's solubility is a critical determinant of its utility, impacting everything from reaction kinetics to oral bioavailability.[3] Due to its polar carboxylic acid function and lipophilic trifluoromethyl group, this compound exhibits a mixed solubility profile.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | The carboxylate form at pH > pKa will be significantly more soluble in water than the neutral acid form. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | Lack of favorable interactions with the polar carboxylic acid moiety. |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure robust and reliable data, determining the thermodynamic (or equilibrium) solubility is paramount, as it represents the true saturation point of the compound in a given medium.[4] This contrasts with kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions.[5] The following shake-flask method, coupled with HPLC-UV analysis, provides a self-validating system for accurate quantification.

Causality and Methodological Rationale

The choice of the shake-flask method is deliberate; it allows sufficient time for the solid and liquid phases to reach equilibrium, which is essential for thermodynamic accuracy.[4][6] Using HPLC with UV detection as the analytical endpoint provides high selectivity and can distinguish the analyte from potential impurities or degradants.[5] A multi-point calibration curve is essential for converting analytical response (e.g., peak area) into an accurate concentration, thereby validating the quantification process.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound (e.g., 2-5 mg) to a series of replicate glass vials (n=3). The excess solid is crucial to ensure a saturated solution is achieved.

-

Accurately dispense a defined volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline, pH 7.4) into each vial.

-

-

Equilibration:

-

Sample Separation:

-

Following incubation, separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the result.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean HPLC vial.[7]

-

-

Preparation of Calibration Standards:

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.

-

Perform serial dilutions of the stock solution with the test solvent to create a series of at least five calibration standards spanning the expected solubility range.

-

-

HPLC-UV Analysis:

-

Analyze the filtered samples and the calibration standards by reverse-phase HPLC with UV detection.[4]

-

Example Conditions:

-

Column: C18, 2.6 µm, 3.0 x 30 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation and good peak shape.

-

Detection: UV photodiode array detector acquiring between 220-300 nm.[3]

-

-

-

Data Analysis and Reporting:

-

Integrate the peak area of the analyte for all standards and samples.

-

Construct a calibration curve by plotting peak area versus concentration for the standards and determine the coefficient of determination (R²), which should be >0.99 for a valid curve.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered samples.[7]

-

Report the final solubility as the mean of the replicate samples, typically in µg/mL and µM.

-

Safety and Handling

According to supplier safety information, this compound is classified as a warning-level hazard.[2] It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[2] Store the material sealed in a dry environment at 2-8 °C.[1][2]

Conclusion

This compound is a valuable chemical entity with distinct physicochemical properties driven by its trifluoromethyl and carboxylic acid groups. Its predicted pKa of ~3.23 suggests that its aqueous solubility will be highly dependent on pH, a critical consideration for applications in biological systems. Understanding these properties, and having a robust protocol to accurately measure them, is fundamental for its successful application in research and development. The methodologies outlined in this guide provide a framework for generating reliable and reproducible data to inform downstream decision-making.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 381-97-5 [sigmaaldrich.com]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: From Discovery to Modern Applications

Introduction: The Significance of Trifluoromethylated Building Blocks

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (–CF₃) group, in particular, offering a unique combination of properties that can profoundly influence a drug candidate's profile.[1] This guide delves into the history, synthesis, and applications of a key trifluoromethylated building block: 3,3,3-Trifluoro-2-methylpropanoic acid . While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, its importance is understood through the broader context of the rise of organofluorine chemistry and the ever-present demand for novel synthons in drug development. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of this valuable compound.

A Historical Perspective: The Dawn of Organofluorine Chemistry

The journey of organofluorine compounds from laboratory curiosities to indispensable components of modern materials and pharmaceuticals was a gradual one. Early work in the 19th and early 20th centuries was hampered by the extreme reactivity of elemental fluorine and the lack of effective fluorinating agents. A significant turning point came in the mid-20th century, driven by wartime research and the subsequent commercialization of fluorinated materials. This era saw the development of new, more manageable fluorination techniques, paving the way for the synthesis of a wide array of fluorinated organic molecules, including carboxylic acids. The synthesis of compounds like this compound can be seen as a direct consequence of these advancements, which enabled the targeted introduction of the trifluoromethyl group to impart desirable properties.

Synthesis of this compound: A Methodological Overview

While a definitive "first synthesis" publication for this compound is not readily apparent in the historical literature, its preparation falls under the broader category of α-trifluoromethyl carboxylic acid synthesis. Modern synthetic strategies often employ electrophilic trifluoromethylating agents.[2] The following represents a plausible and generalizable synthetic approach based on established methodologies for creating such structures.

Conceptual Synthetic Workflow

The synthesis of α-trifluoromethyl carboxylic acids can be approached through the trifluoromethylation of an appropriate precursor, such as a ketene silyl acetal derived from a propanoate ester. This method offers a direct route to the target molecular scaffold.

References

Methodological & Application

Application and Protocol Guide for the Enantioselective Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid

Abstract

This comprehensive guide details validated methodologies for the enantioselective synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document provides researchers, chemists, and pharmaceutical scientists with a selection of robust protocols, including asymmetric hydrogenation, a chiral auxiliary-mediated approach, and enzymatic kinetic resolution. Each method is presented with detailed, step-by-step instructions, mechanistic insights, and comparative data to facilitate informed selection and successful implementation in a laboratory setting.

Introduction: The Significance of Chiral Fluorinated Molecules

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the context of medicinal chemistry, the trifluoromethyl (CF₃) group is a particularly valued substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. When the trifluoromethyl group is adjacent to a stereocenter, as in the case of (R)- and (S)-3,3,3-trifluoro-2-methylpropanoic acid, the precise stereochemical configuration is often crucial for biological activity. This necessitates the development of reliable and efficient enantioselective synthetic routes. This guide provides a detailed exploration of several proven strategies to access these valuable chiral building blocks.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The primary methods discussed herein are:

-

Asymmetric Hydrogenation of 2-(Trifluoromethyl)acrylic Acid: This method involves the direct, enantioselective reduction of a prochiral olefin precursor.

-

Chiral Auxiliary-Mediated Synthesis: This classic strategy utilizes a recoverable chiral moiety to direct a diastereoselective transformation.

-

Enzymatic Kinetic Resolution: This biocatalytic approach leverages the stereoselectivity of enzymes to resolve a racemic mixture of the target acid or its ester derivative.

The following sections will delve into the theoretical underpinnings and practical execution of each of these methodologies.

Method 1: Asymmetric Hydrogenation of 2-(Trifluoromethyl)acrylic Acid

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The key to this approach is the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral phosphine ligand, that can effectively differentiate between the two enantiotopic faces of the olefin.

Rationale and Mechanistic Insight

The enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a well-established transformation. The substrate, 2-(trifluoromethyl)acrylic acid, coordinates to the chiral metal center (commonly rhodium or ruthenium) through both the double bond and the carboxylate group. This bidentate coordination, in conjunction with the steric and electronic properties of the chiral ligand, creates a highly organized transition state that favors the delivery of hydrogen to one face of the double bond over the other, leading to the formation of one enantiomer in excess.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted acrylic acids.

Materials:

-

2-(Trifluoromethyl)acrylic acid (CAS: 381-98-6)

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Schlenk flask or high-pressure autoclave

-

Standard glassware and purification supplies

Procedure:

-

Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol). Add anhydrous methanol (5 mL) and stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2-(trifluoromethyl)acrylic acid (1.0 mmol) in anhydrous methanol (10 mL).

-

Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. If using a Schlenk flask, degas the solution with argon and then introduce hydrogen via a balloon. For higher pressures, transfer the solution to a suitable autoclave. Pressurize the vessel with hydrogen gas (5-10 bar).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.

| Parameter | Value | Reference |

| Catalyst Loading | 1 mol% | Adapted from general procedures |

| Solvent | Methanol | Common solvent for hydrogenation |

| Pressure | 5-10 bar H₂ | Typical pressure range |

| Temperature | 25 °C | Room temperature is often sufficient |

| Expected ee | >95% | Based on similar substrates |

Method 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in directing the stereoselective alkylation of enolates.

Rationale and Mechanistic Insight

In this approach, the racemic this compound is first converted to an N-acyl oxazolidinone using a chiral oxazolidinone auxiliary. The auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, creates a sterically hindered environment around the enolate formed upon deprotonation. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (in this case, a proton source for quenching) to approach from the less hindered face, thereby establishing the desired stereocenter.

Protocol: Evans Oxazolidinone Approach

Materials:

-

Racemic this compound

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Pivaloyl chloride

-

Triethylamine (Et₃N)

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (MeI)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous THF

-

Standard glassware and purification supplies

Procedure:

-

Acyl Oxazolidinone Formation: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add triethylamine (1.2 mmol) followed by pivaloyl chloride (1.1 mmol). Stir for 1 hour. In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Add n-butyllithium (1.05 mmol) and stir for 15 minutes. Transfer the mixed anhydride solution from the first flask to the lithiated oxazolidinone solution via cannula. Stir at -78 °C for 30 minutes and then warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography.

-

Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add LDA (1.1 mmol) dropwise and stir for 30 minutes to form the enolate. Add methyl iodide (1.5 mmol) and stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

-

Auxiliary Cleavage: Dissolve the alkylated product (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL) and cool to 0 °C. Add a solution of LiOH (2.0 mmol) and H₂O₂ (30% aqueous solution, 4.0 mmol) dropwise. Stir at 0 °C for 2 hours. Quench with aqueous Na₂SO₃. Acidify with 1M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layers containing the product should be dried and concentrated to yield the enantiomerically enriched acid.

| Parameter | Reagent/Condition | Purpose |

| Coupling | Pivaloyl chloride, Et₃N | Formation of mixed anhydride for acylation |

| Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Chiral director |

| Alkylation | LDA, MeI | Stereoselective introduction of the methyl group |

| Cleavage | LiOH, H₂O₂ | Removal of the auxiliary to yield the acid |

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers based on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of carboxylic acids and their esters due to their broad substrate tolerance and high enantioselectivity.

Rationale and Mechanistic Insight

In a kinetic resolution, a racemic mixture of this compound (or its ester) is treated with a lipase in the presence of an acyl donor (for the acid) or an acyl acceptor (for the ester). The enzyme will preferentially catalyze the acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted. For example, in the hydrolysis of a racemic ester, the lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Ester

Materials:

-

Racemic methyl 3,3,3-trifluoro-2-methylpropanoate

-

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

-

Phosphate buffer (pH 7.0)

-

tert-Butyl methyl ether (MTBE)

-

Standard glassware and separation funnels

Procedure:

-

Reaction Setup: To a round-bottom flask, add racemic methyl 3,3,3-trifluoro-2-methylpropanoate (1.0 mmol), phosphate buffer (10 mL, 0.1 M, pH 7.0), and MTBE (10 mL).

-

Enzymatic Reaction: Add immobilized CAL-B (50-100 mg) to the biphasic mixture. Stir the reaction vigorously at 30-40 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing by GC to determine the extent of conversion. The goal is to stop the reaction as close to 50% conversion as possible.

-

Work-up and Separation: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused). Separate the organic and aqueous layers.

-

Isolation of Unreacted Ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

-

Isolation of the Acid Product: The aqueous layer contains the enantiomerically enriched carboxylate salt. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the combined organic extracts and concentrate to yield the enantiomerically enriched acid.

-

Enantiomeric Excess Determination: Determine the ee of both the recovered ester and the acid product by chiral HPLC or GC.

| Parameter | Value/Reagent | Rationale |

| Enzyme | Immobilized CAL-B | High selectivity and stability |

| Solvent System | Biphasic (Buffer/MTBE) | Facilitates reaction and separation |

| pH | 7.0 | Optimal for many lipases |

| Temperature | 30-40 °C | Balances reaction rate and enzyme stability |

| Target Conversion | ~50% | Maximizes ee of both product and starting material |

Conclusion

The enantioselective synthesis of this compound is achievable through multiple synthetic strategies. Asymmetric hydrogenation offers an elegant and atom-economical route, provided a suitable catalyst system is employed. Chiral auxiliary-mediated synthesis provides a robust and predictable method for achieving high diastereoselectivity, which translates to high enantioselectivity upon cleavage. Finally, enzymatic kinetic resolution presents a green and highly selective alternative, particularly for large-scale applications. The choice of method will depend on factors such as available equipment, scale of synthesis, cost of reagents and catalysts, and the desired enantiomer. The protocols provided in this guide serve as a detailed starting point for the successful synthesis of this important chiral building block.

References

Application Notes and Protocols for the Lipase-Mediated Kinetic Resolution of 3,3,3-Trifluoro-2-methylpropanoic Acid Esters

Introduction: The Significance of Chiral Fluorinated Building Blocks

Optically active 3,3,3-trifluoro-2-methylpropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Consequently, efficient methods for the preparation of enantiomerically pure forms of this acid and its derivatives are of high importance in drug discovery and development. Lipase-mediated kinetic resolution of the corresponding racemic esters presents a robust, environmentally benign, and cost-effective strategy to access these chiral synthons. This application note provides a comprehensive guide to the principles, experimental protocols, and analytical methods for the enzymatic kinetic resolution of this compound esters.

Principle of Lipase-Mediated Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this context, lipases, a class of serine hydrolases, serve as highly selective biocatalysts. The fundamental principle lies in the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester at a much higher rate than the other.

This enzymatic transformation results in a reaction mixture containing one enantiomer of the unreacted ester in high enantiomeric excess (e.e.) and the corresponding enantiomer of the carboxylic acid product, also in high e.e. A key metric for the effectiveness of a kinetic resolution is the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric purity of both the unreacted substrate and the product at approximately 50% conversion.

Workflow for Lipase Screening and Optimization

A systematic approach is crucial for identifying the optimal lipase and reaction conditions for the kinetic resolution of a novel substrate like this compound esters. The following workflow outlines the key steps from initial screening to process optimization.

Figure 1: A generalized workflow for the development of a lipase-mediated kinetic resolution process.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3,3,3-Trifluoro-2-methylpropanoate

The synthesis of the racemic ester is a prerequisite for the kinetic resolution studies. A straightforward method involves the esterification of the corresponding carboxylic acid.

Materials:

-

This compound

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude racemic ethyl 3,3,3-trifluoro-2-methylpropanoate.

-

Purify the ester by distillation or column chromatography if necessary.

Protocol 2: Screening of Lipases for Kinetic Resolution

This protocol outlines a general procedure for screening a panel of commercially available lipases to identify the most effective biocatalyst for the hydrolysis of racemic ethyl 3,3,3-trifluoro-2-methylpropanoate.

Materials:

-

Racemic ethyl 3,3,3-trifluoro-2-methylpropanoate

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

A selection of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), Candida rugosa lipase (CRL), Pseudomonas fluorescens lipase)

-

Organic co-solvent (e.g., acetone, tert-butanol, if needed)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH control

-

Reaction vials

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

For each lipase to be screened, set up a reaction vial containing the racemic ester dissolved in phosphate buffer. A typical substrate concentration is 10-50 mM. An organic co-solvent (5-10% v/v) can be added to improve substrate solubility.

-

Add the lipase to each vial. A typical enzyme loading is 10-50 mg of lipase powder per mmol of substrate.

-

Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by periodically withdrawing small aliquots. The hydrolysis can be followed by monitoring the consumption of base (NaOH) required to maintain a constant pH, or by direct analysis of the reaction mixture by GC or HPLC.

-

After a set time (e.g., 24 hours), or when the conversion is estimated to be around 20-50%, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and separating the organic layer.

-

Analyze the enantiomeric excess (e.e.) of the remaining ester and the formed acid using a suitable chiral analytical method (see Protocol 4).

-

Calculate the conversion and the E-value for each lipase to determine the most selective biocatalyst.

Protocol 3: Preparative Scale Kinetic Resolution

Once an optimal lipase and conditions have been identified, the resolution can be scaled up to produce larger quantities of the enantiopure compounds.

Materials:

-

Racemic ethyl 3,3,3-trifluoro-2-methylpropanoate

-

The selected optimal lipase (immobilized form is recommended for easier recovery)

-

Phosphate buffer (optimal pH)

-

Sodium hydroxide solution for pH control

-

pH-stat or automatic titrator

-

Reaction vessel with temperature control and stirring

Procedure:

-

To a temperature-controlled reaction vessel, add the phosphate buffer and the racemic ester.

-

Add the selected lipase (typically 10-20% by weight of the substrate for immobilized enzymes).

-

Maintain the pH of the reaction mixture at the predetermined optimum by the controlled addition of a sodium hydroxide solution using a pH-stat.

-

Monitor the reaction progress by the consumption of the base and by periodic analysis of aliquots by chiral GC/HPLC.

-

Stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining ester and the produced acid.

-

Filter off the immobilized lipase. The lipase can often be washed with a solvent, dried, and reused.

-

Acidify the aqueous filtrate to a pH of ~2 with dilute HCl.

-

Extract the acidified solution with an organic solvent (e.g., ethyl acetate) to isolate the chiral this compound and the unreacted ester.

-

Separate the acid and the ester by column chromatography on silica gel.

Protocol 4: Chiral Gas Chromatography (GC) Analysis

The determination of enantiomeric excess is critical for evaluating the success of the kinetic resolution. Chiral GC is a powerful technique for this purpose.

Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar).[1]

Sample Preparation:

-

Remaining Ester: The organic extract from the reaction can often be directly injected after drying and appropriate dilution.

-

Formed Acid: The carboxylic acid needs to be derivatized to a more volatile ester (e.g., methyl ester) before GC analysis. This can be achieved by reaction with diazomethane or by using a derivatization agent like BF3-methanol.[2]

Typical GC Conditions (Starting Point for Optimization):

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. Isothermal conditions may also be suitable.

-

Injection: Split or splitless, depending on the concentration.

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation and Interpretation

The following table presents representative data for the kinetic resolution of a structurally related compound, ethyl 2-chloro-3,3,3-trifluoropropanoate, which can serve as a starting point for the selection of lipases for the resolution of ethyl 3,3,3-trifluoro-2-methylpropanoate.[3][4]

| Lipase Source | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | E-value |

| Candida rugosa | ~50 | >90 | >90 | ~10 |

| Pseudomonas fluorescens | ~50 | >90 | >90 | ~10 |

| Candida antarctica B | Likely high | Likely high | Likely high | Expected to be high |

| Pseudomonas cepacia | Likely high | Likely high | Likely high | Expected to be high |

Note: Data for Candida antarctica B and Pseudomonas cepacia are inferred based on their known high selectivity for a wide range of substrates and are recommended for initial screening.

Causality Behind Experimental Choices

-